molecular formula C16H12Cl2N2OS B2915948 (E)-3,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 391229-81-5

(E)-3,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2915948
CAS No.: 391229-81-5
M. Wt: 351.25
InChI Key: JQKHDFRDNVQMSW-KNTRCKAVSA-N
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Description

(E)-3,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic small molecule designed for chemical and pharmaceutical research. It features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and ability to interact with various enzymatic targets . The molecule is engineered as a molecular hybrid, incorporating a 3,5-dichlorobenzamide moiety linked to the benzothiazole unit. This design strategy is frequently employed to create novel compounds with potential enhanced efficacy or multi-target profiles . The benzothiazole nucleus is a well-studied pharmacophore with demonstrated significance in anticancer agent development . Its planar, electron-rich structure enables key interactions with biological targets, such as π–π stacking and hydrogen bonding, which are crucial for binding to enzyme active sites like the epidermal growth factor receptor (EGFR) . Furthermore, benzamide derivatives are prevalent in therapeutic agents and are often investigated for their enzyme-inhibiting properties . The specific substitution pattern with chlorine atoms is a common modification in drug design to fine-tune lipophilicity and binding affinity . This compound is supplied exclusively for research purposes in non-clinical laboratory settings. It is intended for use by qualified researchers for in vitro studies, including target identification, mechanism of action studies, and as a building block in the synthesis of more complex chemical entities. All information presented is for educational purposes within the research field. This product is labeled "For Research Use Only (RUO)" and is strictly not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3,5-dichloro-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2OS/c1-9-3-4-13-14(5-9)22-16(20(13)2)19-15(21)10-6-11(17)8-12(18)7-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKHDFRDNVQMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC(=C3)Cl)Cl)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Its unique structure and potential biological activities have garnered attention in pharmaceutical research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound features a benzamide backbone substituted with a dichloro group and a benzo[d]thiazole moiety, which is known for its diverse biological activities.

The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells. It may modulate enzyme activity or receptor binding, influencing cellular pathways associated with proliferation and apoptosis. Research indicates that compounds with similar structures often exhibit cytotoxic effects through apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Recent studies have shown that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, this compound was evaluated against various bacterial strains. The results indicated a notable inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been assessed for anticancer properties. In vitro studies demonstrated its efficacy against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis and inhibited cell proliferation in a dose-dependent manner.

Cell Line IC50 (µM) Mechanism
MCF-715Apoptosis via caspase activation
A54920Cell cycle arrest at G2/M phase

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial effect of various benzothiazole derivatives, including this compound. The results confirmed its effectiveness against multidrug-resistant strains of bacteria .
  • Anticancer Research : Another study focused on the anticancer properties of this compound in breast cancer models. The findings revealed that it significantly reduced tumor size in vivo and showed promise as a potential chemotherapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Heterocyclic Scaffold Variations

Thiazolo[3,2-a]pyrimidine Derivatives

Compounds such as (2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) and (2Z)-2-(4-cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) share a thiazole-pyrimidine fused core. Unlike the target compound, these derivatives incorporate additional pyrimidine and furan rings, which increase molecular complexity and polarity. The presence of a cyano group in 11b further enhances electron deficiency, contrasting with the dichloro substituents in the target compound .

Thiadiazole-Fused Derivatives

Compounds like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) and N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) feature thiadiazole cores instead of thiazole.

Substituent Effects on Physicochemical Properties

Electron-Withdrawing Groups (EWGs)
  • Chlorine vs. Cyano Groups: The dichloro substituents in the target compound provide moderate electron withdrawal, while cyano groups (e.g., in 11b) offer stronger inductive effects. This difference impacts solubility and reactivity; cyano-substituted compounds often exhibit lower melting points (e.g., 11b: 213–215°C) compared to chloro analogs .
  • Methyl vs. Aryl Substituents: The 3,6-dimethyl groups on the benzo[d]thiazole ring in the target compound enhance steric bulk compared to aryl-substituted analogs like 4g (3-methylphenyl).
Conformational Flexibility

The target compound’s rigid benzo[d]thiazole scaffold contrasts with more flexible systems like 6,11-dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) , which contains a dihydroquinazoline moiety. Flexibility in 12 could influence binding interactions in biological systems .

Spectroscopic and Analytical Data

IR and NMR Trends
  • IR Stretching : The target compound’s carbonyl (C=O) stretch (~1680–1700 cm⁻¹) aligns with benzamide derivatives like 4g (1690 cm⁻¹). Thiadiazole analogs (e.g., 6 ) show similar C=O stretches (1605–1617 cm⁻¹) .
  • ¹H NMR : The methyl groups in the target compound resonate at δ ~2.2–2.4 ppm, comparable to 11a (δ 2.24–2.37 ppm). Aromatic protons in dichloro-substituted systems typically downshift due to electron withdrawal .
Mass Spectrometry

The target compound’s molecular ion (M⁺) would likely appear near m/z 400–420, similar to 8a (m/z 414) and 8c (m/z 506), depending on substituents .

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